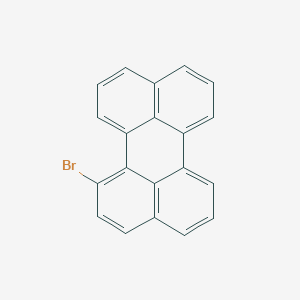

1-Bromoperylene

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

138206-23-2 |

|---|---|

Fórmula molecular |

C20H11Br |

Peso molecular |

331.2 g/mol |

Nombre IUPAC |

1-bromoperylene |

InChI |

InChI=1S/C20H11Br/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H |

Clave InChI |

KGCJCDXZSPVGGX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)Br)C3=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Bromoperylene

Direct Bromination Approaches

Direct bromination of the perylene (B46583) core is a common strategy to introduce a bromine atom onto the aromatic ring. The use of N-Bromosuccinimide (NBS) has emerged as a versatile and effective reagent for this transformation.

Electrophilic Substitution using N-Bromosuccinimide (NBS)

The electrophilic substitution of perylene with NBS is a widely employed method for the synthesis of 1-bromoperylene. scielo.br This reaction typically involves dissolving perylene in a suitable solvent and adding NBS, often under controlled temperatures and in the absence of light to prevent side reactions. scielo.br Dimethylformamide (DMF) is a commonly used solvent for this reaction, facilitating the dissolution of perylene and the progress of the bromination. scielo.br The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine cation (Br+) generated from NBS attacks the electron-rich perylene ring. The 1-position of perylene is one of the most reactive sites for electrophilic attack due to the electronic nature of the polycyclic aromatic system.

Optimization of Reaction Conditions for Bromination Yields

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of polybrominated and isomeric byproducts. researchmap.jpmdpi.com Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

For instance, the use of dichloromethane (B109758) (CH2Cl2) as a solvent has been shown to facilitate the conversion to the brominated product without the need for heating. researchmap.jp The addition of a catalytic amount of ferric chloride (FeCl3) can also enhance the reaction rate and yield. researchmap.jpmdpi.com One study reported that the split addition of NBS can decrease the formation of undesirable dibrominated products, leading to an isolated yield of up to 93% for the monobrominated product. researchmap.jp Another approach involves conducting the reaction at an initial temperature of 0°C and then allowing it to proceed at room temperature for an extended period, which has resulted in yields as high as 95%.

Table 1: Optimization of Direct Bromination of Perylene using NBS

| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |

| NBS | DMF | 0 then RT | 24 | 95 | |

| NBS | DMF | 0 then RT | 24 | 75 | scielo.br |

| NBS / FeCl₃ | CH₂Cl₂ | Not specified | Not specified | 93 | researchmap.jp |

| NBS / FeCl₃ | Acetonitrile | 70 | 2 | 83 | mdpi.com |

NBS: N-Bromosuccinimide, DMF: Dimethylformamide, RT: Room Temperature, CH₂Cl₂: Dichloromethane

Regioselective Synthesis Strategies for Monobrominated Perylenes

Achieving regioselectivity in the monobromination of perylene is a significant challenge due to the multiple reactive positions on the perylene core. The development of strategies to selectively introduce a bromine atom at the 1-position is essential for the synthesis of well-defined perylene derivatives.

Control over Monobromination at the 1-Position

Controlling monobromination at the 1-position often involves the use of specific substrates or reaction conditions that favor substitution at this site. The inherent reactivity of the perylene ring system directs initial electrophilic attack to the bay regions (1, 6, 7, and 12 positions). researchmap.jp However, without careful control, a mixture of isomers can be formed.

One effective strategy involves the use of a highly soluble perylene precursor, such as tetrabenzyl perylene-3,4,9,10-tetracarboxylate. mdpi.comacs.org The use of NBS as the bromine source with this substrate allows for the precise addition of the brominating agent, which is crucial for reliable monobromination. mdpi.com The reaction can be further controlled by the choice of solvent and the use of a catalyst like FeCl₃. mdpi.com The introduction of a directing group onto the perylene core can also steer the bromination to a specific position. For example, an electron-donating group at one position can influence the regioselectivity of subsequent brominations. rsc.org

Analysis of Isomeric Byproduct Formation (e.g., 1,7- and 1,6-isomers)

When direct bromination is not perfectly regioselective, a mixture of isomeric byproducts can be formed. In the case of dibromination, the primary isomers observed are the 1,7- and 1,6-dibromoperylenes. researchmap.jp The formation of these isomers is attributed to the electronic and steric effects of the first bromine atom on the subsequent electrophilic attack. The deactivating nature of the first bromine atom influences the position of the second bromination. google.com

Research has shown that the bromination of this compound often yields an inseparable mixture of the 1,7- and 1,6-isomers. researchmap.jp One study reported a 3:1 mixture of the 1,7- and 1,6-isomers with a total yield of 89% when brominating this compound. researchmap.jp The separation of these regioisomers can be challenging, often requiring repetitive crystallization. researchgate.net The ratio of these isomers can be influenced by the reaction conditions. For instance, in the dibromination of certain perylene diimides, the ratio of 1,7- to 1,6-isomers was found to be 5:1. google.com

Table 2: Isomeric Byproduct Formation in Perylene Bromination

| Starting Material | Brominating Agent | Product(s) | Isomer Ratio (1,7- : 1,6-) | Total Yield (%) | Reference |

| This compound | NBS / FeCl₃ | 1,7- and 1,6-Dibromoperylene | 3:1 | 89 | researchmap.jp |

| Perylene Diimide | Bromine | 1,7- and 1,6-Dibromoperylene Diimide | 5:1 | 25 | google.com |

| Perylene Bisanhydride | Bromine | 1,7- and 1,6-Dibromo-PBI | Not specified | High | rsc.org |

NBS: N-Bromosuccinimide, PBI: Perylene Bisimide

Chemical Reactivity and Derivatization Pathways of 1 Bromoperylene

Cross-Coupling Reactions for Advanced Architectures

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon (C-C) and carbon-heteroatom bonds. In the context of 1-bromoperylene, these reactions provide access to a vast chemical space of perylene (B46583) derivatives with tailored electronic and photophysical properties.

Buchwald-Hartwig C-N Coupling for Nitrogen-Containing Perylene Derivatives

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a robust method for the formation of carbon-nitrogen (C-N) bonds. libretexts.orgwikipedia.org This reaction has been successfully employed to synthesize a variety of nitrogen-containing perylene derivatives from this compound and its derivatives. For instance, the coupling of N,N′-diethylpropyl-1-bromoperylene-3,4:9,10-tetracarboxydiimide with 2,2′-dipyridylamine in the presence of a palladium catalyst and a base affords the corresponding N-aryl-substituted perylene diimide in good yield. nih.gov This transformation highlights the utility of the Buchwald-Hartwig reaction in introducing complex amine functionalities onto the perylene scaffold. nih.gov

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst. libretexts.orgwikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and often requires careful optimization depending on the specific substrates. uwindsor.ca

A notable application of this methodology is the synthesis of 10-(Perylene-3-yl)-10H-Phenoxazine (PHP), an organic photocatalyst. scielo.br This synthesis involves the reaction of this compound with phenoxazine (B87303) via a Buchwald-Hartwig C-N coupling, catalyzed by Pd(OAc)2 and P(t-Bu)3. scielo.br This example underscores the power of this reaction in creating functional molecules for applications in materials science.

Furthermore, palladium-catalyzed reactions of monobrominated perylene diimides (PDI-Br) with aminopyridine and aminopyrazine have been utilized to synthesize ortho-π-extended perylene diimides. rsc.org These reactions proceed through a Buchwald-Hartwig coupling followed by an in situ annulation, leading to compounds with red-shifted absorption and emission spectra. rsc.org

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, providing a versatile method for the formation of C-C bonds. wikipedia.orgtcichemicals.com This reaction has been extensively used to functionalize this compound and its derivatives with various aryl and vinyl groups. For example, the Suzuki-Miyaura cross-coupling of a this compound derivative has been demonstrated, showcasing its utility in creating new C-C bonds at the perylene core. researchgate.net

The reaction typically involves a palladium catalyst, a base, and a solvent, and its scope has been expanded to include a wide range of substrates. tcichemicals.comyonedalabs.com The general mechanism involves the oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the coupled product. wikipedia.org

While the direct Suzuki-Miyaura coupling of this compound itself is a key transformation, the reaction is also widely applied to brominated perylene diimide (PDI) derivatives. mdpi.com However, challenges exist, such as the formation of regioisomeric mixtures during the initial bromination of the perylene core. mdpi.com To overcome this, strategies have been developed, including the use of mono-nitro PDI derivatives in Suzuki reactions, where the nitro group acts as a leaving group. mdpi.com

Palladium-Catalyzed Coupling Reactions in Synthesis

Beyond the well-defined Buchwald-Hartwig and Suzuki-Miyaura reactions, a broader range of palladium-catalyzed coupling reactions play a crucial role in the derivatization of this compound. nih.govrsc.orgrsc.orgresearchgate.net These reactions offer diverse pathways to construct advanced molecular architectures. For instance, palladium catalysis is central to the synthesis of complex structures where this compound is a key precursor. mdpi.com

The versatility of palladium catalysis allows for the formation of not only C-N and C-C bonds but also C-O and C-S bonds, further expanding the toolbox for modifying the perylene core. wikipedia.org The specific outcome of a palladium-catalyzed reaction is highly dependent on the choice of catalyst, ligands, base, and reaction conditions. uwindsor.ca

Nucleophilic Substitution Reactions

The bromine atom in this compound can also be displaced through nucleophilic substitution reactions, providing an alternative route to functionalization. wikipedia.org In these reactions, an electron-rich species, the nucleophile, attacks the carbon atom bonded to the bromine, leading to the substitution of the bromine atom. wikipedia.orglibretexts.org

For example, heating a halogenoalkane with a solution of sodium or potassium hydroxide (B78521) results in the replacement of the halogen with a hydroxyl group, forming an alcohol. chemguide.co.uk While this specific reaction is more typical for alkyl halides, the principle of nucleophilic substitution is applicable to aryl halides like this compound under appropriate conditions. The reactivity of the bromine atom at the bay position of perylene diimides (PDIs) towards nucleophiles is particularly noteworthy, allowing for the introduction of various functional groups. mdpi.com

A photoinduced nucleophilic substitution reaction of 1,7-dibromo-perylene diimide has been reported to form 1-bromo-7-hydroxyl perylene diimide, demonstrating a selective functionalization pathway. researchgate.net Furthermore, the reaction of 1,7-dibromoperylene diimide with 2-(benzyloxymethyl)pyrrolidine has been shown to yield both mono- and bis-substituted products, highlighting the potential for controlled, stepwise substitution. researchgate.net

Pathways to Perylene Diimide (PDI) Derivatives

This compound and its derivatives are crucial precursors for the synthesis of perylene diimide (PDI) derivatives, a class of high-performance pigments and n-type organic semiconductors. The introduction of bromine atoms onto the perylene core is a key step in accessing a wide range of functionalized PDIs.

Synthesis of Mono- and Multi-brominated PDI Precursors

The synthesis of PDI derivatives often begins with the bromination of perylene-3,4,9,10-tetracarboxylic dianhydride or its corresponding diimides. mdpi.comgoogle.com Direct bromination of perylene dianhydride typically yields a mixture of di-, tri-, and tetrabrominated products, with the 1,7- and 1,6-dibromo regioisomers being the major components of the dibrominated fraction. google.com

Methods for the selective synthesis of monobrominated PDIs have also been developed. researchgate.net For instance, controlled bromination of N,N'-disubstituted PDIs under mild conditions can afford the monobrominated product, although this can sometimes result in a mixture that requires careful purification. mdpi.com An alternative and efficient route to monobrominated PDIs involves the monobromination of perylene-3,4,9,10-tetrabenzyl ester, followed by imidation. matilda.science

These brominated PDI precursors are then utilized in a variety of subsequent reactions, including the cross-coupling and nucleophilic substitution reactions discussed previously, to generate a diverse library of PDI derivatives with tailored properties for applications in electronics, photovoltaics, and materials science. mdpi.comijisrt.com The reactivity of the bromine atoms, particularly at the bay positions (1, 6, 7, and 12), allows for significant modification of the electronic and physical properties of the resulting PDI molecules. mdpi.comgoogle.com

Functionalization at Bay Positions for Tunable Properties

The strategic functionalization of the bay positions (1, 6, 7, and 12) of the perylene core is a key method for tuning the molecule's electronic and photophysical properties. Introducing substituents at these sterically hindered regions can induce a twist in the perylene backbone, which in turn alters the π-π stacking interactions and the optoelectronic characteristics of the resulting derivatives. gu.sersc.org This approach allows for the precise tailoring of perylene-based materials for specific applications.

A variety of powerful cross-coupling reactions are employed to introduce diverse functional groups at the bay positions of this compound and its derivatives. These methods provide a versatile toolkit for synthetic chemists to create custom-designed perylene compounds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. harvard.eduorganic-chemistry.org In the context of this compound, it allows for the introduction of various aryl and vinyl groups at the bay position. For instance, the Suzuki-Miyaura coupling of this compound with an eTEMPO-containing boronic acid pinacol (B44631) ester (Bpin-eTEMPO) has been used to synthesize per–1-eTEMPO, a dyad with potential applications in molecular electronics. rsc.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and can be adapted for different substrates. harvard.eduorganic-chemistry.org

Stille Coupling: The Stille reaction offers another robust method for C-C bond formation, utilizing an organotin reagent. organic-chemistry.orgscribd.com It is particularly useful for synthesizing complex organic molecules due to the stability of the organostannanes and the mild reaction conditions. This reaction has been successfully applied in the derivatization of perylenes, although the toxicity of tin compounds is a notable drawback. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.orgwuxiapptec.com For this compound derivatives, this reaction allows for the introduction of a wide range of primary and secondary amines at the bay position. wikipedia.orgnih.gov For example, N,N′-diethylpropyl-1-bromoperylene-3,4:9,10-tetracarboxydiimide has been successfully coupled with 2,2′-dipyridylamine using a Buchwald-Hartwig protocol to yield the corresponding amino-functionalized perylene diimide. nih.gov

Regioselective Functionalization:

Achieving regioselectivity in the functionalization of the perylene core is critical for controlling the properties of the final product. The presence of existing substituents can direct subsequent reactions to specific positions. For example, the bromination of this compound can lead to a mixture of 1,7- and 1,6-dibromoperylene. researchmap.jp However, by introducing a directing group, such as a 4-tert-butylphenoxy group at the 1-position, subsequent bromination can be directed specifically to the 7-position with high regioselectivity. researchmap.jpresearchgate.net This stepwise approach allows for the synthesis of multiply and asymmetrically substituted perylenes.

Impact of Bay Functionalization on Properties:

The introduction of different functional groups at the bay positions has a profound impact on the photophysical and electronic properties of the perylene molecule.

Steric Effects and Core Twisting: Bulky substituents in the bay area cause steric strain, leading to a twist in the planar perylene backbone. rsc.org This distortion affects the electronic communication between the two naphthalene (B1677914) units of the perylene core and can lead to a reduction in fluorescence quantum yield. rsc.org

Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, introducing electron-donating amino groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. biolscigroup.us This tuning of the energy gap is crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchmap.jprsc.org

Solubility: Functionalization at the bay positions, particularly with long alkyl chains, can enhance the solubility of perylene derivatives in common organic solvents. gu.sersc.org This is a critical factor for solution-based processing and fabrication of thin-film devices.

Interactive Data Table of Bay-Functionalized Perylene Derivatives

| Precursor | Reagent/Reaction | Functional Group Introduced | Key Property Change | Reference |

| This compound | Bpin-eTEMPO / Suzuki-Miyaura Coupling | eTEMPO | Introduction of a stable radical, significant twist of the perylene core | rsc.org |

| N,N′-Diethylpropyl-1-bromoperylene-3,4:9,10-tetracarboxydiimide | 2,2′-Dipyridylamine / Buchwald-Hartwig Amination | 2,2′-Dipyridylamino | Formation of a C-N bond at the bay position for metal complexation | nih.gov |

| 1-(4-tert-butylphenoxy)perylene tetracarboxylate | N-Bromosuccinimide (NBS) | Bromo | Regioselective bromination at the 7-position | researchmap.jpresearchgate.net |

| 1,7-Dibromoperylene-3,4,9,10-tetracarboxylic acid bisanhydride | 2,4-diamino-6-hydroxypyrimidine / Nucleophilic Aromatic Substitution | 3,5-diamino-pyrimidoxyl | Dramatic fluorescence quenching due to photoinduced electron transfer | biolscigroup.us |

This strategic functionalization at the bay positions of this compound and its derivatives provides a powerful platform for creating a vast library of perylene-based materials with tailored properties for advanced applications.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C). jchps.comweebly.com The interpretation of ¹H and ¹³C NMR spectra allows for the precise mapping of a molecule's carbon-hydrogen framework. nih.gov

For 1-bromoperylene, NMR spectroscopy confirms the position of the bromine substituent on the perylene (B46583) core. The chemical shifts observed in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each proton and carbon atom, respectively. slideshare.net The presence of the electronegative bromine atom causes a downfield shift for the protons and carbons in its vicinity.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a complete and unambiguous assignment of all proton and carbon signals, further solidifying the structural determination. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Perylene Derivatives

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | 7.0 - 8.5 | |

| Aromatic C | 120 - 135 | |

| C-Br | ~118 |

Note: Specific chemical shifts for this compound can vary depending on the solvent and the specific experimental conditions. The data presented is a general range for perylene-type compounds.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. unitechlink.com Different bonds vibrate at characteristic frequencies, and an FTIR spectrum provides a unique "fingerprint" of the molecule's functional groups. specac.comthermofisher.com

In the FTIR spectrum of this compound, specific absorption bands confirm the presence of its key structural features. The spectrum is characterized by peaks corresponding to the stretching and bending vibrations of the C-H bonds of the aromatic rings and the C-Br bond.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. spectroscopyonline.com The out-of-plane C-H bending vibrations, which are often strong in aromatic compounds, can be observed in the fingerprint region (below 1500 cm⁻¹). The presence of a C-Br stretching vibration, generally found in the lower frequency region of the spectrum (around 700-600 cm⁻¹), is a key indicator of the bromine substitution. insightsociety.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1680 - 1400 |

| C-H | Out-of-plane bending | 900 - 675 |

| C-Br | Stretching | 700 - 600 |

Source: General FTIR correlation tables and data from related compounds. insightsociety.orgthermofisher.comuniversallab.org

Electron Paramagnetic Resonance (EPR) Spectroscopy in Spin-Containing Systems

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying chemical species that have unpaired electrons, such as radicals and triplet states. libretexts.orgbruker.commeasurlabs.com While this compound in its ground state is EPR silent, it can be studied using this technique when it is part of a system with unpaired electrons, for instance, in a photogenerated triplet state or as a radical ion. rsc.orgresearchgate.net

In such spin-containing systems, EPR spectroscopy can provide valuable information about the electronic structure and the distribution of the unpaired electron density. nih.gov For example, transient EPR (trEPR) has been used to study the triplet state of this compound, which can be formed upon photoexcitation. rsc.org The shape and width of the trEPR spectrum of a perylene–nitroxide dyad containing this compound as a precursor are similar to that of the bromoperylene precursor itself. rsc.org

The g-factor and hyperfine coupling constants obtained from the EPR spectrum are key parameters. The g-factor provides insight into the electronic environment of the unpaired electron, while hyperfine coupling reveals interactions between the unpaired electron and nearby magnetic nuclei. In a study of perylene-nitroxide dyads, small differences in the isotropic g-value were observed, with per-1-eTEMPO (derived from this compound) showing a value of 2.0051. rsc.org These parameters are crucial for understanding the magnetic properties and spin communication within the molecular framework. rsc.orgresearchgate.net

Table 3: Illustrative EPR Data for a Spin-Containing System Derived from this compound

| Parameter | Value | Information Provided |

|---|---|---|

| g-value (isotropic) | ~2.0051 | Electronic environment of the unpaired electron |

Source: Data for per-1-eTEMPO from a study on perylene–nitroxide dyads. rsc.org

Photophysical Phenomena and Excited State Dynamics of 1 Bromoperylene

Fluorescence Quenching and Quantum Yield Investigations

The fluorescence of 1-bromoperylene is significantly quenched compared to perylene (B46583) and its other isomeric brominated derivatives. rsc.org While perylene exhibits a high fluorescence quantum yield (Φf) of approximately 0.87 in toluene, the quantum yield of this compound is drastically reduced to about 0.064. rsc.org This marked decrease in fluorescence efficiency is a direct consequence of the structural distortion and the presence of the heavy bromine atom, which promotes non-radiative decay pathways. rsc.orgresearchgate.net

The twisting of the perylene core in this compound, with a dihedral angle of about 24° between the two naphthalene (B1677914) units, is a key factor. rsc.org This non-planarity enhances non-radiative decay processes that compete with fluorescence emission. researchgate.net In contrast, 2-bromoperylene and 3-bromoperylene (B1279744), where the bromine substitution occurs at the less sterically hindered ortho and peri-positions respectively, retain a more planar structure and consequently exhibit high fluorescence quantum yields of 0.91 and 0.81, respectively. rsc.org

Table 1: Photophysical Properties of Perylene and its Bromo-derivatives in Toluene

| Compound | Absorption Max (nm) | Fluorescence Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

|---|---|---|---|---|---|

| Perylene | 439 | 442 | 140 | 0.87 | 3.66 |

| This compound | 436 | 441 | 260 | 0.064 | <0.27 |

| 2-Bromoperylene | 442 | 445.5 | 180 | 0.91 | 3.85 |

| 3-Bromoperylene | 447 | 450.5 | 170 | 0.81 | 3.43 |

Data sourced from Chemical Science (RSC Publishing). rsc.org

Intersystem Crossing (ISC) and Triplet State Formation

The heavy-atom effect of bromine is expected to enhance intersystem crossing (ISC), the process where a molecule in a singlet excited state transitions to a triplet state. However, in the case of bromoperylenes, this effect is not as pronounced as one might anticipate. rsc.org The triplet yields for all bromoperylene isomers are only on the order of 5%. rsc.org

Non-Radiative Deactivation via Internal Conversion (IC)

With a low fluorescence quantum yield and a low triplet yield, the dominant deactivation pathway for the excited state of this compound is internal conversion (IC). rsc.org IC is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity. For this compound, the quantum yield of internal conversion (Φ_IC_) is estimated to be remarkably high, around 0.88. rsc.org This unusually efficient IC is attributed to the non-planar structure of the molecule, which may introduce additional promoting vibrational modes that facilitate the dissipation of energy. rsc.org The twisted structure of this compound enhances these non-radiative decay pathways, leading to the observed quenching of fluorescence. researchgate.net

Excited State Lifetime and Deactivation Kinetics

The significant quenching of fluorescence in this compound is also reflected in its excited-state lifetime. While perylene and its 2- and 3-bromo isomers have fluorescence lifetimes in the range of 3.4 to 3.9 nanoseconds, this compound has a much shorter, sub-nanosecond lifetime that is difficult to accurately quantify by single-photon timing methods. rsc.org The measured lifetime is less than 0.27 ns. rsc.org This short lifetime indicates a rapid deactivation of the S1 excited state, consistent with the high efficiency of non-radiative processes, particularly internal conversion. rsc.org

Positional Impact of Halogenation on Perylene Photophysics

The position of the halogen atom on the perylene core has a profound effect on the molecule's photophysical properties. rsc.orgresearchgate.netacs.org

Bay-Position (1-position): Substitution at this sterically hindered position, as in this compound, causes a significant twist in the perylene core. rsc.orgresearchgate.net This distortion leads to a decrease in the fluorescence quantum yield and stability. rsc.org The absorption maximum of this compound is slightly blue-shifted relative to perylene. rsc.org

Ortho-Position (2-position): Halogenation at the ortho-position, as seen in 2-bromoperylene, results in a planar structure. rsc.org This isomer exhibits photophysical properties very similar to perylene, with a high fluorescence quantum yield and a slight red-shift in its absorption maximum. rsc.org

Peri-Position (3-position): Substitution at the peri-position, as in 3-bromoperylene, also maintains the planarity of the perylene core. rsc.org Like the 2-bromo isomer, 3-bromoperylene shows a high fluorescence quantum yield and a red-shifted absorption maximum compared to perylene. rsc.org

Computational and Theoretical Investigations of 1 Bromoperylene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has been a pivotal tool in understanding the molecular properties of 1-bromoperylene. researchpromo.comresearchgate.netjournaljmsrr.comjournalpsij.com DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311+G(d) and 6-311++G(d,p), have been employed to explore its electronic structure, optical properties, and molecular geometry. researchpromo.comjournaljmsrr.comjournalpsij.com These computational approaches have revealed that the substitution of a bromine atom at the 1-position (bay region) of the perylene (B46583) core induces significant changes in the molecule's optimized parameters. researchpromo.comjournaljmsrr.com

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The electronic properties of this compound are largely defined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchpromo.comjournaljmsrr.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchpromo.comwikipedia.org

DFT calculations have been instrumental in determining the HOMO-LUMO gap of this compound. researchpromo.comjournaljmsrr.com One study, using the DFT/B3LYP method with 6-311+G(d) and 6-311++G(d,p) basis sets, calculated the HOMO-LUMO energy gaps for a series of mono-halogenated perylenes. researchpromo.com While 1-fluoroperylene exhibited the highest gap, suggesting greater stability, the study highlighted the influence of the halogen substituent on the electronic structure. researchpromo.comjournaljmsrr.com Another investigation also employed DFT to compute the HOMO-LUMO gap and other electronic parameters, further emphasizing the impact of halogenation on the electronic properties of the perylene core. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Basis Set | Computational Method | Reference |

|---|---|---|---|---|---|---|

| This compound | -5.32 | -2.42 | 2.90 | 6-311+G(d) | DFT/B3LYP | researchpromo.com |

| This compound | -5.33 | -2.42 | 2.91 | 6-311++G(d,p) | DFT/B3LYP | researchpromo.com |

| Perylene | -5.33 | -2.34 | 2.99 | 6-311++G(d,p) | DFT/B3LYP | researchpromo.com |

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations have identified this compound as a promising candidate for non-linear optical (NLO) applications. researchpromo.comjournaljmsrr.comjournalpsij.com NLO materials are crucial for technologies like laser generation. arxiv.org The NLO response of a molecule is primarily determined by its hyperpolarizability. researchpromo.comjournaljmsrr.com

DFT calculations at the B3LYP level have been used to compute the first-order hyperpolarizability (β) of this compound. researchpromo.comjournaljmsrr.com One study found that the substitution of bromine at the 1-position results in a significantly higher first-order hyperpolarizability value (1.2748 x 10⁻³⁰ esu) compared to the standard urea (B33335) molecule (0.3728 x 10⁻³⁰ esu). researchpromo.comjournaljmsrr.com This suggests that this compound could be a superior material for NLO applications. researchpromo.comjournaljmsrr.com Further studies on the neutral, anionic, and cationic states of mono-halogenated perylenes also indicated that the first-order hyperpolarizability of neutral this compound is 73.93% larger than that of urea. researchgate.netjournalpsij.com

| Compound | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) | Computational Method | Reference |

|---|---|---|---|

| This compound | 1.2748 | DFT/B3LYP/6-311+G(d) | researchpromo.comjournaljmsrr.com |

| Urea (for comparison) | 0.3728 | - | researchpromo.comjournaljmsrr.com |

Spin-Orbit Coupling (SOC) Interactions

The presence of the heavy bromine atom in this compound introduces significant spin-orbit coupling (SOC) effects. acs.org SOC is a mechanism that facilitates intersystem crossing (ISC), a spin-forbidden process where the molecule transitions from a singlet excited state to a triplet state. acs.org

Computational studies have shown that the combination of the heavy atom effect and the distorted π-system in this compound (referred to as P-bBr) substantially enhances SOC between the singlet (S₁) and triplet (T₂) excited states. acs.org This strong SOC is responsible for a rapid ISC, which in turn leads to the quenching of fluorescence in this compound. acs.org The SOC matrix elements were analyzed to understand these observations, highlighting the role of the tilted pz-orbitals due to the deviation from planarity in activating the SOC integrals. acs.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Calculations

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to investigate the properties and dynamics of many-body systems in the presence of time-dependent potentials, making it ideal for studying excited states. wikipedia.orgups-tlse.frrsc.orguci.edu TDDFT calculations can predict excitation energies, which correspond to the poles in the linear response function of the electron density to a time-varying electric field. wikipedia.orgq-chem.com

In the context of this compound and related systems, TDDFT has been employed to understand their photophysical properties. For instance, in a study of perylene-nitroxide dyads, the orientation of the transition dipole moment was calculated at the CAM-B3LYP/def2-TZVP level of theory. rsc.org Such calculations are essential for interpreting experimental transient absorption spectra and understanding the dynamics of excited states. iisertvm.ac.in While specific TDDFT calculations solely on this compound are not extensively detailed in the provided context, the application of this method to similar perylene derivatives underscores its importance in elucidating their excited-state behavior. rsc.orgresearchgate.net

Analysis of Global Chemical Indices and Reactivity Descriptors

Global chemical indices and reactivity descriptors, derived from DFT calculations, provide valuable insights into the chemical reactivity and stability of molecules. researchgate.netjournalpsij.com These descriptors include chemical hardness (η), chemical potential (μ), and electronegativity (χ). physchemres.orgijcce.ac.ir

For mono-halogenated perylenes, including this compound, these global reactivity descriptors have been calculated using DFT. researchgate.netjournalpsij.com For example, one study computed these indices for neutral and ionic states of this compound and 1-fluoroperylene. researchgate.netjournalpsij.com It was found that neutral 1-fluoroperylene was the hardest molecule, indicating high stability. researchgate.netjournalpsij.com The ionic forms of these molecules were found to be more reactive due to their lower chemical hardness. researchgate.netjournalpsij.com Another study on perylene in different solvents also highlighted the utility of these descriptors in understanding stability and reactivity. researchgate.net

| Compound State | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Chemical Hardness (η) (eV) | Basis Set | Computational Method | Reference |

|---|---|---|---|---|---|---|

| This compound (Neutral) | 5.32 | 2.42 | 1.45 | 6-311+G(d) | DFT/B3LYP | researchpromo.com |

| This compound (Neutral) | 5.33 | 2.42 | 1.46 | 6-311++G(d,p) | DFT/B3LYP | researchpromo.com |

Crystallographic Analysis and Solid State Structure of 1 Bromoperylene and Its Derivatives

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

The fundamental principle of SCXRD lies in the diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. carleton.edufzu.cz When a monochromatic X-ray beam interacts with a single crystal, it produces a unique diffraction pattern of spots (reflections). uol.de The positions and intensities of these reflections are used to construct a three-dimensional map of the electron density within the unit cell, from which the atomic positions can be determined. fzu.czuol.de

In the context of 1-bromoperylene and its derivatives, SCXRD analysis reveals key structural parameters. For instance, studies on brominated perylene (B46583) diimides (PDIs) have shown that these molecules often crystallize in specific space groups, such as the triclinic C₂ space group observed for a tetra-bromo-substituted chiral PDI. rsc.org The data obtained from SCXRD, including crystallographic parameters like unit cell dimensions and space group, are crucial for understanding the molecular arrangement.

Interactive Table: Crystallographic Data for Selected Perylene Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Perylene | C₂₀H₁₂ | Monoclinic | P2₁/a | 11.277 | 10.826 | 10.263 | 100.55 | royalsocietypublishing.org |

| (S)-4Br-PDI-Ph | - | Triclinic | C₂ | - | - | - | - | rsc.org |

Analysis of Intermolecular Interactions and Packing Arrangements

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions, which are critical for the stability of the crystal lattice and influence the material's bulk properties. nih.gov These interactions include π-π stacking, C-H···π interactions, and halogen bonding.

In many perylene derivatives, π-π stacking is a dominant interaction, where the planar aromatic cores of adjacent molecules stack on top of each other. nih.gov This type of interaction is crucial for charge transport in organic semiconductors. nih.govresearchgate.net However, strong π-π interactions can also lead to fluorescence quenching in the solid state due to the formation of aggregates. researchgate.net

C-H···π interactions are also significant in the crystal packing of perylenes. ulb.ac.be These involve the interaction of a hydrogen atom from one molecule with the π-electron system of a neighboring molecule. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. rsc.org

The introduction of bromine atoms can introduce halogen bonding, an interaction where the halogen atom acts as an electrophilic species interacting with a nucleophile. While not explicitly detailed for this compound in the provided results, the presence of bromine can significantly influence the packing arrangement.

The packing of molecules can adopt various motifs, such as herringbone or slipped-stack arrangements, which directly impact the electronic coupling between molecules and, consequently, the material's electronic properties. For example, the crystal structure of a tetra-arylamine-substituted perylene derivative revealed no π-π stacking interactions due to the steric hindrance of the bulky substituents, leading to a packing dominated by other weak interactions. rsc.org

Influence of Halogenation on Molecular Conformation in the Solid State

The introduction of halogen atoms, particularly at the sterically hindered bay positions (1, 6, 7, and 12) of the perylene core, has a profound impact on the molecule's conformation. rsc.org The steric repulsion between the bulky halogen atoms and the adjacent parts of the perylene skeleton forces the aromatic core to twist out of planarity. rsc.orgmdpi.comacs.org

For instance, single-crystal X-ray analysis of a 1,7-dibromoperylene diimide derivative revealed a significant twist in the perylene core. acs.org The dihedral angles between the two naphthalene (B1677914) units of the perylene core, which are nearly planar in the unsubstituted molecule, can increase to over 20 degrees upon bromination at the bay positions. acs.orgrsc.org Specifically, a study on this compound noted a dihedral angle of approximately 24° between the two naphthalene units due to steric constraints. rsc.org This twisting of the π-conjugated system can alter the photophysical properties of the molecule. ucl.ac.uk

In contrast, substitution at the ortho positions (e.g., 2, 5, 8, 11) does not induce such a significant distortion of the perylene core. rsc.orgresearchgate.net DFT calculations have shown that ortho-substituted PDIs are significantly more planar than their bay-substituted counterparts. researchgate.net This difference in planarity affects the effectiveness of π-stacking in the solid state. researchgate.net

The degree of twisting can be quantified by the dihedral angles between the naphthalene subunits of the perylene core.

Interactive Table: Effect of Bromination on Perylene Core Twist

| Compound | Position of Bromine | Dihedral Angle (°) | Method | Ref. |

| Unsubstituted Perylene | - | ~0 | - | rsc.org |

| This compound | 1 | ~24 | X-ray Diffraction | rsc.org |

| 1,7-dibromo-PDI derivative | 1, 7 | 21.0 - 23.3 | X-ray Diffraction & DFT | acs.org |

| Bay-bridged PDI analogue | Bay position | 19.61 | DFT | researchgate.net |

| Ortho-linked PDI | Ortho position | 1.71 | DFT | researchgate.net |

This halogen-induced distortion is a key strategy in "crystal engineering" to control the intermolecular interactions and solid-state packing of perylene derivatives, thereby tuning their material properties for specific applications. acs.org

Advanced Research Applications of 1 Bromoperylene and Its Functionalized Derivatives

Organic Electronic Devices and Optoelectronics

1-Bromoperylene is a pivotal building block for creating sophisticated materials utilized in a range of organic electronic and optoelectronic applications. sdiarticle4.com The inherent characteristics of its rigid and planar perylene (B46583) core, such as notable photophysical and charge transport properties, can be fine-tuned by chemically modifying the bromine atom's position.

This compound is a fundamental starting component in the synthesis of non-fullerene acceptors (NFAs), which are essential for high-performance organic solar cells. google.comjchemlett.comossila.com The development of NFAs has significantly contributed to the increased power conversion efficiencies (PCEs) of organic photovoltaics (OPVs). NFAs offer advantages over traditional fullerene-based acceptors due to their tunable electronic properties, enhanced light absorption, and improved stability. ossila.com

Researchers have synthesized novel NFAs by utilizing this compound. For instance, a series of NFAs constructed with a dithienopicenocarbazole (DTPC) core and perylene diimide (PDI) wings were created. The synthesis involved using this compound as a precursor for the PDI units, which were then attached to the central DTPC core. These NFAs, when combined with a polymer donor, showed potential for photovoltaic applications. The device based on one of these NFAs, DTPC-PDI, achieved a power conversion efficiency of 3.12%, with an open-circuit voltage of 0.98 V, a short-circuit current density of 6.28 mA cm⁻², and a fill factor of 0.51. The use of this compound in the design of these molecules enables the tuning of the NFA's electronic and optical properties to align better with the donor material, ultimately enhancing the device's performance.

Table 1: Photovoltaic Performance of an NFA Derived from this compound

| NFA | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF |

|---|

Derivatives of this compound are also key components in the fabrication of organic light-emitting diodes (OLEDs). colab.wsfrontiersin.orgrsc.org The perylene core's high fluorescence quantum yield and stability make it a desirable chromophore for the emissive layers in OLEDs. rsc.org

By modifying this compound, scientists can engineer materials with targeted emission colors and enhanced charge injection and transport capabilities. rsc.orgnih.gov For example, a series of blue-fluorescent emitters were developed using 1,7-dibromoperylene, a related compound. These materials demonstrated high thermal stability and showed promise in electroluminescent applications when integrated into OLED devices. nih.gov In another study, liquid crystalline derivatives synthesized from 3-bromoperylene (B1279744) were explored for their potential in creating polarized light-emitting devices, which are valuable for display technologies. rsc.org

Organic phototransistors (OPTs) are devices that can both detect light and amplify the corresponding electrical signal. Derivatives of this compound have been explored as the active channel material in OPTs due to their excellent photoresponsive characteristics. colab.wsrsc.orgacs.orgscilit.comresearchgate.net

Researchers have created solution-processed organic phototransistors using a diketopyrrolopyrrole (DPP) derivative synthesized with a perylene-containing precursor, which can be derived from this compound. These phototransistors demonstrated high photoresponsivity and photosensitivity, with a photoresponsivity of up to 10³ A W⁻¹, indicating efficient light-to-current conversion. colab.ws The superior performance of these OPTs is linked to the favorable molecular packing and charge transport properties of the perylene-based material. colab.wsresearchgate.net

Another avenue of research involves using charge-transfer cocrystals in OPTs. In one instance, a cocrystal made of a perylene derivative and another organic molecule was used to build high-performance phototransistors. These devices showed balanced ambipolar charge transport and high photoresponsivity, making them suitable for light sensing and optical communication applications.

Components in Organic Light-Emitting Diodes (OLEDs)

Organic Photocatalysis (e.g., Organic Atom Transfer Radical Polymerization (O-ATRP))

This compound and its derivatives have proven to be effective organic photocatalysts, especially in the area of organic atom transfer radical polymerization (O-ATRP). scielo.brtcichemicals.comresearchgate.netscielo.brmdpi.comosti.govscielo.brresearchgate.netresearchgate.netresearchgate.netcaltech.edursc.org O-ATRP is a controlled polymerization method that enables the synthesis of well-defined polymers with intricate architectures.

Perylene derivatives are highly efficient photocatalysts for O-ATRP, capable of polymerizing a variety of monomers with precise control over molecular weight and dispersity. scielo.brresearchgate.net The process involves the photoexcited perylene catalyst abstracting a halogen atom from an initiator molecule, which generates a radical and initiates polymerization. The reversible nature of the catalyst regeneration allows for controlled chain growth.

For example, a perylene-based photocatalyst was successfully used for synthesizing block copolymers through O-ATRP. researchgate.net The catalyst was highly active under visible light, allowing the polymerization to occur at room temperature. The resulting polymers exhibited narrow molecular weight distributions, demonstrating a high level of control over the polymerization process. researchgate.net

Table 2: O-ATRP Catalyzed by a Perylene Derivative

| Monomer | Polymer Mn ( g/mol ) | Đ (PDI) |

|---|---|---|

| Methyl methacrylate | 12,500 | 1.15 |

Studies on Spin Communication in Photoexcited Systems

The distinct photophysical properties of perylene derivatives, which can be synthesized from precursors like this compound, make them excellent subjects for investigating spin communication in photoexcited systems. researchgate.netduke.edursc.orgresearchgate.netrsc.orgresearchgate.netacs.orgmolaid.com These studies are vital for advancing new technologies in fields such as quantum information processing and spintronics. duke.edu

Scientists have created and synthesized molecules that feature a perylene unit connected to a stable radical, such as a nitroxide radical. rsc.orgrsc.org When the perylene chromophore is photoexcited, its resulting excited state can interact with the radical's unpaired electron. By examining the dynamics of this interaction, researchers can gain a deeper understanding of the mechanisms behind long-range spin communication.

In one study, a molecule composed of a perylene monoimide (PMI) unit covalently bonded to a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical was synthesized. Time-resolved electron paramagnetic resonance (TREPR) spectroscopy was employed to investigate the spin dynamics of the photoexcited molecule. The findings indicated that photoexcitation led to the formation of a spin-polarized triplet state in the PMI unit, which then interacted with the TEMPO radical, resulting in the transfer of spin polarization. This research provided direct proof of spin communication between the photoexcited chromophore and the radical.

Another research project centered on a series of dyads and a triad (B1167595) that included a perylene diimide (PDI) unit and one or two nitroxide radicals. The researchers noted the formation of a light-induced spin-polarized PDI triplet state and a quartet state in the triad. The investigation of spin-spin interactions in these systems offers valuable insights for designing molecular systems with specific, light-controllable magnetic properties.

Table 3: Compound Names

| Compound Name |

|---|

| 1,7-dibromoperylene |

| This compound |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

| 3-Bromoperylene |

| Diketopyrrolopyrrole (DPP) |

| Dithienopicenocarbazole (DTPC) |

| Methyl methacrylate |

| Non-fullerene acceptor (NFA) |

| Organic atom transfer radical polymerization (O-ATRP) |

| Organic light-emitting diodes (OLEDs) |

| Organic phototransistors (OPTs) |

| Organic photovoltaics (OPVs) |

| Perylene diimide (PDI) |

| Perylene monoimide (PMI) |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-bromoperylene often involves electrophilic bromination using reagents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF). scielo.br While effective, there is a growing need for more sustainable and atom-economical synthetic strategies. Future research will likely focus on several key areas:

Green Chemistry Approaches: The development of synthetic routes that minimize waste, use less hazardous reagents, and operate under milder conditions is a primary objective. This could involve exploring alternative brominating agents that are more environmentally benign than traditional options.

Flow Chemistry: The use of microreactor or flow chemistry systems could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability of this compound synthesis.

A significant challenge in perylene (B46583) chemistry is the formation of isomeric mixtures. For instance, bromination of perylene can lead to a mixture of 1- and 3-bromoperylene (B1279744). rsc.org Developing highly regioselective synthetic methods is crucial for obtaining pure this compound, which is essential for its application in well-defined materials.

Exploration of Advanced Functional Materials Based on this compound Scaffolds

This compound serves as a versatile precursor for a wide array of functional organic materials due to the reactivity of the carbon-bromine bond, which readily participates in cross-coupling reactions. nih.govnih.govd-nb.info Future research in this area will likely target the following applications:

Organic Semiconductors: Perylene derivatives are known for their excellent charge transport properties. researchgate.netrsc.orgresearchgate.net By utilizing this compound as a starting material, researchers can synthesize novel n-type and p-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net The introduction of different functional groups via Suzuki or Buchwald-Hartwig coupling reactions can modulate the electronic properties and molecular packing of the resulting materials, thereby optimizing device performance. byjus.comlibretexts.orgwikipedia.orgmt.comnih.gov

Fluorescent Probes: The inherent fluorescence of the perylene core can be tailored by chemical modification. nih.gov this compound can be functionalized to create highly sensitive and selective fluorescent probes for the detection of various analytes, including ions and biomolecules. rsc.orgmdpi.comnih.gov The design of probes with features like aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT) could lead to advanced sensing platforms. nih.gov

Photosensitizers for Photodynamic Therapy (PDT): The "heavy atom effect" of bromine can promote intersystem crossing (ISC) from the singlet excited state to the triplet state. acs.orgfigshare.com This property is crucial for the generation of singlet oxygen, a key cytotoxic agent in PDT. Future work could focus on designing this compound-based photosensitizers that exhibit efficient triplet state formation and can be targeted to specific cells or tissues for improved therapeutic outcomes. acs.org

| Functional Material | Key Properties | Potential Applications | Relevant Synthetic Reactions |

|---|---|---|---|

| Organic Semiconductors | Tunable electronic properties, good charge transport | OFETs, OPVs, OLEDs | Suzuki Coupling, Stille Coupling, Buchwald-Hartwig Amination |

| Fluorescent Probes | High sensitivity and selectivity, solvatochromism | Bioimaging, environmental sensing | Nucleophilic Substitution, Cross-Coupling Reactions |

| Photosensitizers | Efficient intersystem crossing, singlet oxygen generation | Photodynamic therapy | Functionalization to enhance water solubility and targeting |

In-depth Mechanistic Studies of Reactivity and Photophysical Processes

A deeper understanding of the fundamental mechanisms governing the reactivity and photophysical behavior of this compound is essential for the rational design of new materials with desired properties.

Reactivity Mechanisms: While cross-coupling reactions like the Suzuki-Miyaura coupling are widely used, detailed mechanistic studies of these reactions with this compound as a substrate are still needed. byjus.comlibretexts.orgwikipedia.org Investigating the kinetics and thermodynamics of the oxidative addition, transmetalation, and reductive elimination steps can provide insights for optimizing reaction conditions and developing more efficient catalytic systems. byjus.comlibretexts.orgwikipedia.orgmt.com Furthermore, exploring the mechanism of other reactions, such as nucleophilic aromatic substitution, will broaden the synthetic utility of this compound. acs.org

Photophysical Processes: The substitution of a bromine atom at the bay position (1-position) of the perylene core induces significant steric strain, leading to a twisted molecular structure. rsc.orgrsc.org This distortion has a profound impact on the photophysical properties. Computational and experimental studies have shown that this twisting, combined with the heavy atom effect, can significantly influence the rates of radiative and non-radiative decay processes, including fluorescence, internal conversion (IC), and intersystem crossing (ISC). rsc.orgacs.orgfigshare.com Future research should aim to:

Quantitatively determine the quantum yields of fluorescence, IC, and ISC for this compound and its derivatives. acs.orgrsc.org

Utilize advanced spectroscopic techniques, such as transient absorption spectroscopy, to probe the dynamics of the excited states on ultrafast timescales. rsc.org

Develop theoretical models that can accurately predict the photophysical properties of this compound-based materials, guiding the design of molecules with specific emission characteristics or enhanced triplet state formation. figshare.com

| Photophysical Property | Influencing Factors | Significance |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | Molecular planarity, heavy atom effect, solvent polarity | Determines the brightness of fluorescent materials. rsc.org |

| Intersystem Crossing (ISC) | Spin-orbit coupling (heavy atom effect), energy gap between singlet and triplet states | Crucial for applications in PDT and phosphorescent materials. acs.org |

| Internal Conversion (IC) | Vibrational modes, molecular rigidity | A non-radiative decay pathway that competes with fluorescence and ISC. acs.org |

| Solvatochromism | Changes in dipole moment upon excitation, solvent polarity | Leads to color changes in different solvents, useful for sensing applications. uva.nl |

Q & A

Q. What are the established synthesis protocols for 1-bromoperylene, and how can purity and structural integrity be validated?

- Methodological Answer : Synthesis of this compound typically involves bromination of perylene using reagents like bromine or N-bromosuccinimide under controlled conditions. For example, a reported protocol involves reacting perylene with bromine in dichloromethane at 0–5°C, followed by purification via column chromatography . Characterization requires:

- 1H-NMR (in CDCl₃ with tetramethylsilane as an internal reference) to confirm substitution patterns.

- UV-Vis spectroscopy (300–800 nm range) to analyze electronic transitions and compare with literature spectra .

- GPC to assess molecular weight distribution if polymeric byproducts are suspected.

Purity is validated via melting point analysis and HPLC with UV detection.

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer : this compound is primarily used as:

- A precursor in organic synthesis for constructing polycyclic aromatic hydrocarbons (PAHs) with tailored optoelectronic properties.

- A model substrate in mechanistic studies of electrophilic aromatic substitution due to its well-defined reactivity .

- A fluorescent probe in materials science for studying aggregation-induced emission (AIE) phenomena.

Researchers should design experiments by cross-referencing its physicochemical properties (e.g., λmax values from UV-Vis) with target applications .

Q. How can researchers identify reliable literature sources for this compound-related studies?

- Methodological Answer : Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) and databases like PubMed, Chemical Abstracts, and NIOSHTIC-2, which employ standardized protocols and detailed exposure descriptions . Avoid non-peer-reviewed platforms (e.g., ). Use search terms such as "this compound synthesis," "brominated PAH reactivity," and "organocatalytic applications" with Boolean operators (AND/OR) to refine results .

Advanced Research Questions

Q. How can mechanistic contradictions in this compound’s reactivity be resolved across studies?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., regioselectivity or byproduct formation) require:

- Systematic replication : Reproduce experiments under reported conditions (solvent, temperature, catalyst) while controlling variables like moisture/oxygen levels .

- Computational modeling : Use DFT calculations to compare activation energies of competing reaction pathways.

- In-situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate species .

Cross-validate findings with independent assays (e.g., kinetic isotope effects) to isolate mechanistic drivers.

Q. What computational strategies are effective for predicting this compound’s optoelectronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate HOMO/LUMO gaps and absorption spectra. Compare results with experimental UV-Vis data .

- Time-Dependent DFT (TD-DFT) : Simulate excited-state transitions to identify charge-transfer characteristics.

- Molecular Dynamics (MD) : Model aggregation behavior in solvent environments to correlate with AIE experimental observations.

Q. How can researchers design catalytic systems to enhance this compound’s utility in cross-coupling reactions?

- Methodological Answer :

- Ligand screening : Test phosphine (e.g., PPh₃) and N-heterocyclic carbene (NHC) ligands to stabilize palladium catalysts in Suzuki-Miyaura couplings.

- Solvent optimization : Evaluate polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) for reaction efficiency.

- Kinetic studies : Use pseudo-first-order conditions to determine rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Data Contradiction Analysis Framework

Key Characterization Data for this compound

| Technique | Parameters | Expected Outcome |

|---|---|---|

| 1H-NMR | 500 MHz, CDCl₃, δ 8.5–9.0 (aromatic protons) | Single bromination at peri-position. |

| UV-Vis | λmax = 450 nm (in CH₂Cl₂) | π→π* transition consistent with PAHs. |

| Melting Point | 210–212°C | Purity ≥ 95% by DSC. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.